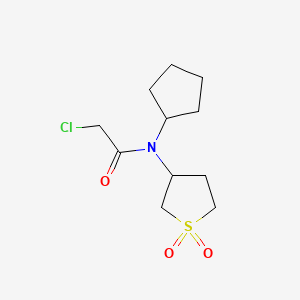

2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

CAS No.: 854137-78-3

Cat. No.: VC8421217

Molecular Formula: C11H18ClNO3S

Molecular Weight: 279.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 854137-78-3 |

|---|---|

| Molecular Formula | C11H18ClNO3S |

| Molecular Weight | 279.78 g/mol |

| IUPAC Name | 2-chloro-N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)acetamide |

| Standard InChI | InChI=1S/C11H18ClNO3S/c12-7-11(14)13(9-3-1-2-4-9)10-5-6-17(15,16)8-10/h9-10H,1-8H2 |

| Standard InChI Key | DEIQINIBCQYWIW-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CCl |

| Canonical SMILES | C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CCl |

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s molecular formula is C₁₁H₁₈ClNO₃S, with a molecular weight of 279.78 g/mol. Its IUPAC name, 2-chloro-N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)acetamide, reflects the integration of three key functional groups:

-

A chloroacetamide group at position 2, providing electrophilic reactivity.

-

A cyclopentyl substituent contributing steric bulk and lipophilicity.

-

A 1,1-dioxothiolan-3-yl moiety, a sulfone-containing five-membered ring that enhances solubility and participates in redox reactions .

The canonical SMILES representation, C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CCl, illustrates the connectivity of these groups.

Synthesis and Preparation

Synthetic Route

The synthesis involves a multi-step sequence starting from chloroacetyl chloride and appropriately functionalized amines:

-

Nucleophilic Substitution: Chloroacetyl chloride reacts with cyclopentylamine to form N-cyclopentylchloroacetamide.

-

Condensation: The intermediate is then coupled with 3-amino-1,1-dioxothiolane under basic conditions (e.g., triethylamine) to yield the final product .

Key Reaction:

Optimization Challenges

-

Steric Hindrance: The cyclopentyl group limits reaction rates during condensation, necessitating elevated temperatures (80–100°C) .

-

Byproduct Formation: Competing reactions at the sulfone group require careful stoichiometric control.

Chemical Reactivity and Mechanistic Insights

Electrophilic Reactivity

The chloroacetamide group acts as a strong electrophile, enabling nucleophilic substitutions with:

-

Amines: Forms urea derivatives (e.g., with benzylamine).

-

Thiols: Generates thioether linkages, useful in bioconjugation .

Sulfone-Mediated Transformations

The dioxothiolan ring undergoes ring-opening reactions under basic conditions, producing sulfinic acid derivatives. For example:

Biological Activities and Applications

Cysteine Profiling in Proteomics

A landmark study by Kuljanin et al. (2021) utilized this compound for high-throughput identification of reactive cysteines in cellular systems . Its electrophilic chloroacetamide group selectively modifies cysteine thiols, enabling:

-

Mapping of druggable cysteine sites in proteins.

Comparative Analysis with Structural Analogues

| Compound Name | Molecular Formula | Key Distinctions | Applications |

|---|---|---|---|

| 2-Chloro-N-cyclopropylacetamide | C₅H₉ClNO | Smaller cycloalkyl group | Intermediate in agrochemicals |

| N-(Dioxothiolan-3-yl)acetamide | C₆H₁₀NO₃S | Lacks chloro substituent | Solubility enhancer |

The unique combination of chloroacetamide and dioxothiolan in the target compound confers balanced reactivity and solubility, making it superior for covalent protein modification .

Future Research Directions

-

Therapeutic Target Identification: Systematic screening against cancer cell lines to identify covalent inhibitors.

-

Structural Optimization: Modifying the cyclopentyl group to enhance blood-brain barrier penetration.

-

Ecotoxicology Studies: Assessing environmental persistence and biodegradability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume